![molecular formula C14H23BN2O4S B7954270 tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7954270.png)
tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a thiazole ring, which is further substituted with a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using a boronic acid or ester in the presence of a palladium catalyst.
Attachment of the tert-Butyl Carbamate Group:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Borylation Reactions: The dioxaborolane group can undergo borylation reactions, which are useful in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and cross-coupling reactions.
Acids: Employed in deprotection reactions to remove the tert-butyl carbamate group.
Bases: Such as triethylamine, used in the carbamation step.
Major Products
Substituted Thiazoles: Resulting from substitution reactions on the thiazole ring.
Boronic Acids/Esters: Formed through borylation reactions.
Free Amines: Obtained after deprotection of the tert-butyl carbamate group.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Cross-Coupling Reactions: The dioxaborolane group is valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate depends on its specific application. In the context of cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another compound featuring a dioxaborolane group, used in similar cross-coupling reactions.
tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: A related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate is unique due to the combination of its thiazole ring, dioxaborolane group, and tert-butyl carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-12(2,3)19-11(18)17-9-8-22-10(16-9)15-20-13(4,5)14(6,7)21-15/h8H,1-7H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSODBNJZCZYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
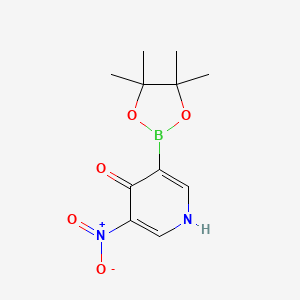
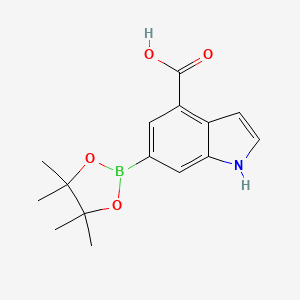

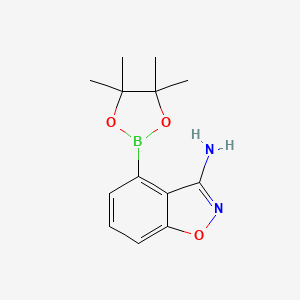
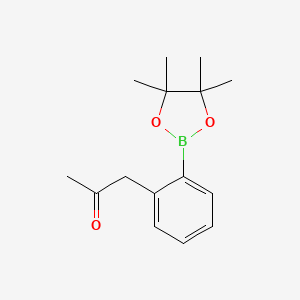
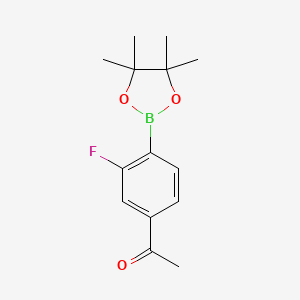
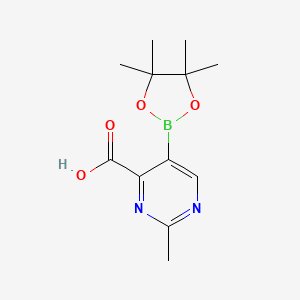
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7954241.png)
![5-Oxo-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7954246.png)
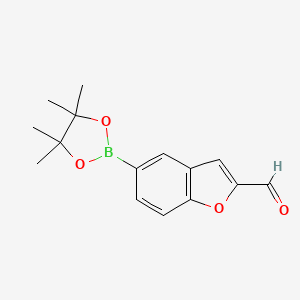
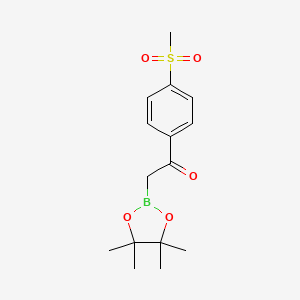
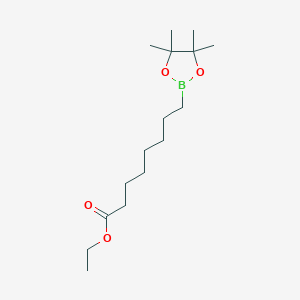
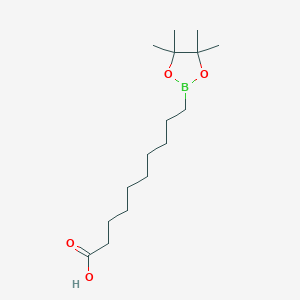
![3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile](/img/structure/B7954293.png)
